An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3
An In-depth Technical Guide to (Rac)-Fosfomycin (benzylamine)-13C3
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of (Rac)-Fosfomycin (benzylamine)-13C3. This isotopically labeled compound is a crucial tool for researchers in drug development and pharmacokinetic studies, particularly for the broad-spectrum antibiotic fosfomycin.
Core Chemical Properties
(Rac)-Fosfomycin (benzylamine)-13C3 is the benzylamine salt of racemic fosfomycin, isotopically labeled with three Carbon-13 atoms. This labeling allows for its use as an internal standard in quantitative analyses by mass spectrometry, enabling precise tracking and quantification in biological matrices.[1]
| Property | Value | Reference |
| CAS Number | 1216461-18-5 | [2][3][4][5] |
| Molecular Formula | C7H9N • ¹³C₃H₇O₄P | |
| Molecular Weight | 248.19 g/mol | |
| IUPAC Name | (3-(1-¹³C)methyl(2,3-¹³C₂)oxiran-2-yl)phosphonic acid;phenylmethanamine | |
| Synonyms | Phosphomycin-13C3 Benzylamine Salt, rel-(1R,2S)-(1,2-epoxypropyl)phosphonate-13C3 Benzylamine Salt | |
| Appearance | White to Off-White Solid | |
| Solubility | High water solubility is expected due to the ionic nature of the salt. | |
| Storage Temperature | -20°C |
Synthesis and Formulation
1. Synthesis of ¹³C-labeled Fosfomycin: The synthesis of isotopically labeled fosfomycin has been described in the literature, for example, through the use of ¹³C-labeled starting materials in established synthetic routes for fosfomycin.
2. Benzylamine Salt Formation: The formation of the benzylamine salt is a straightforward acid-base reaction. A likely experimental protocol would involve:
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Dissolution: Dissolving the ¹³C₃-rac-fosfomycin free acid in a suitable organic solvent, such as a lower alcohol (e.g., methanol or ethanol).
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Addition of Benzylamine: Adding an equimolar amount of benzylamine to the solution, likely at a controlled temperature.
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Crystallization: The salt will precipitate from the solution upon formation or with a change in solvent polarity (e.g., by adding a less polar co-solvent).
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Isolation and Purification: The resulting solid is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Analytical Characterization
Detailed analytical spectra for (Rac)-Fosfomycin (benzylamine)-13C3 are not publicly available. However, based on the known structure and data from unlabeled fosfomycin and its derivatives, the expected analytical data are summarized below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the epoxypropylphosphonate backbone and the benzylamine moiety. The coupling constants involving the ¹³C-labeled carbons would be observable. |
| ¹³C NMR | Three significantly enhanced signals corresponding to the isotopically labeled carbons in the fosfomycin structure, in addition to the signals from the benzylamine. |
| ³¹P NMR | A single resonance characteristic of the phosphonate group in fosfomycin. |
| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the labeled compound (248.19). Fragmentation would likely involve the loss of the benzylamine moiety and characteristic fragmentation of the fosfomycin core. |
| High-Performance Liquid Chromatography (HPLC) | Purity is typically reported as >95%. A reversed-phase HPLC method would be suitable for purity determination. |
Experimental Protocols
A key application of (Rac)-Fosfomycin (benzylamine)-13C3 is as an internal standard in LC-MS/MS methods for the quantification of fosfomycin in biological samples. The following is a detailed experimental protocol adapted from a study on fosfomycin quantification in human prostatic tissue.
Sample Preparation:
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Weigh a small amount of tissue sample (e.g., a few milligrams).
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Add twice the weight of water to the tissue and homogenize.
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Add a methanol solution containing the internal standard, (Rac)-Fosfomycin (benzylamine)-13C3, at a known concentration. The volume of the methanol solution should be three times the volume of the homogenate.
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Vortex the mixture thoroughly.
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Centrifuge the sample to pellet the precipitated proteins and other cellular debris.
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Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters:
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Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.
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Detection: Multiple Reaction Monitoring (MRM) is employed for detection.
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Fosfomycin transition: m/z 137.0 → 79.0
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(Rac)-Fosfomycin-13C3 transition: m/z 140.0 → 79.0
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Biological Activity and Mechanism of Action
Fosfomycin is a broad-spectrum antibiotic that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of a crucial early step in bacterial cell wall biosynthesis.
Mechanism of Action:
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Uptake: Fosfomycin is actively transported into the bacterial cell via the glycerol-3-phosphate (GlpT) and hexose phosphate (UhpT) transport systems.
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Enzyme Inhibition: Inside the cell, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).
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Mechanism of Inhibition: Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of the substrates for MurA. It forms a covalent bond with a cysteine residue in the active site of the MurA enzyme, leading to its inactivation.
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Effect: The inhibition of MurA blocks the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.
Visualizations
Caption: Mechanism of action of Fosfomycin.
Caption: Workflow for Fosfomycin quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00703C [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rac Fosfomycin-13C3 Benzylamine Salt | LGC Standards [lgcstandards.com]
